N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide is a compound that features a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic framework provides rigidity and stability, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide typically involves the condensation of (+)-camphor hydrazide with benzoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . The compound may enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure activity.
Comparison with Similar Compounds
Similar Compounds
- 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one
- 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol
- Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-
Uniqueness
N’~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide stands out due to its specific hydrazide functional group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group and, consequently, its associated properties.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide |
InChI |
InChI=1S/C17H22N2O/c1-16(2)13-9-10-17(16,3)14(11-13)18-19-15(20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,20)/b18-14+ |
InChI Key |
FOWJXEQPTLNNRI-NBVRZTHBSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/NC(=O)C3=CC=CC=C3)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)C3=CC=CC=C3)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.